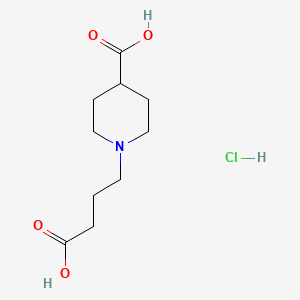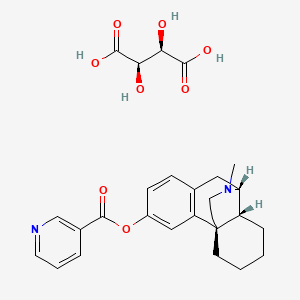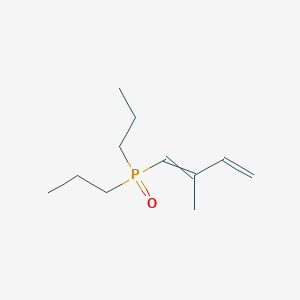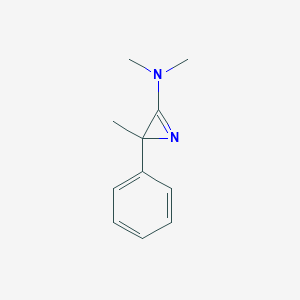
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with carboxypropyl and carboxylic acid groups, along with a hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylating agents. One common method involves the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with 3-bromopropionic acid under basic conditions to introduce the carboxypropyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl), are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperidine ring.
Aplicaciones Científicas De Investigación
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methylpiperidine-4-carboxylic acid;hydrochloride: Similar in structure but with a methyl group instead of a carboxypropyl group.
1-Carbamoyl-piperidine-4-carboxylic acid: Contains a carbamoyl group instead of a carboxypropyl group.
Uniqueness: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxypropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
63618-28-0 |
|---|---|
Fórmula molecular |
C10H18ClNO4 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
1-(3-carboxypropyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c12-9(13)2-1-5-11-6-3-8(4-7-11)10(14)15;/h8H,1-7H2,(H,12,13)(H,14,15);1H |
Clave InChI |
TXBOVUCKTRWVFR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)CCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)

![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)


![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
